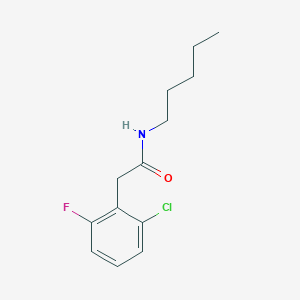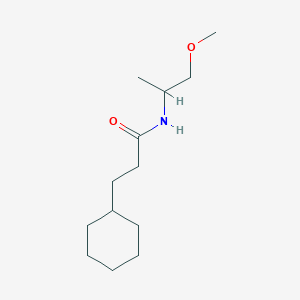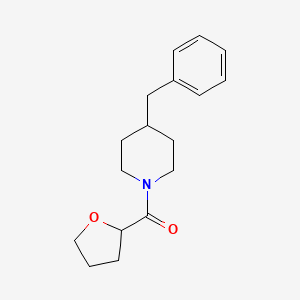![molecular formula C17H22N2O4S2 B11167363 N,N-diethyl-4-{[(4-methylphenyl)sulfonyl]amino}benzenesulfonamide](/img/structure/B11167363.png)
N,N-diethyl-4-{[(4-methylphenyl)sulfonyl]amino}benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-DIETHYL-4-(4-METHYLBENZENESULFONAMIDO)BENZENE-1-SULFONAMIDE is a sulfonamide compound with the molecular formula C11H17NO2S and a molecular weight of 227.32 g/mol . This compound is known for its applications in organic synthesis and various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIETHYL-4-(4-METHYLBENZENESULFONAMIDO)BENZENE-1-SULFONAMIDE typically involves the reaction of 4-methylbenzenesulfonyl chloride with diethylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
N,N-DIETHYL-4-(4-METHYLBENZENESULFONAMIDO)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N,N-DIETHYL-4-(4-METHYLBENZENESULFONAMIDO)BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reactant in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for sulfonamide-based drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-DIETHYL-4-(4-METHYLBENZENESULFONAMIDO)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis and cell division .
Comparison with Similar Compounds
Similar Compounds
- N,N-Diethyl-4-methylbenzenesulfonamide
- N,N-Diisopropyl-4-methylbenzenesulfonamide
- N,N-Dimethyl-4-methylbenzenesulfonamide
Uniqueness
N,N-DIETHYL-4-(4-METHYLBENZENESULFONAMIDO)BENZENE-1-SULFONAMIDE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its diethyl groups enhance its solubility and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C17H22N2O4S2 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
N-[4-(diethylsulfamoyl)phenyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C17H22N2O4S2/c1-4-19(5-2)25(22,23)17-12-8-15(9-13-17)18-24(20,21)16-10-6-14(3)7-11-16/h6-13,18H,4-5H2,1-3H3 |
InChI Key |
FUDIWHHWXLFBFF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Fluorophenyl)-N-[4-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B11167280.png)



![3-[(4-chlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)phenyl]propanamide](/img/structure/B11167321.png)
![N-[4-(tert-butylsulfamoyl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11167324.png)
![N-[4-(butylsulfamoyl)phenyl]-3,4-diethoxybenzamide](/img/structure/B11167331.png)
![N-(3-ethoxypropyl)-3-[(2-methylpropanoyl)amino]benzamide](/img/structure/B11167341.png)
![2-{[3-(phenylsulfonyl)propanoyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B11167342.png)
![N-[4-(dimethylamino)phenyl]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide](/img/structure/B11167348.png)
![1-(3,4-dimethylphenyl)-5-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11167357.png)

![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3-[(2-methylpropanoyl)amino]benzamide](/img/structure/B11167364.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-(7-methoxy-1H-indol-1-yl)acetamide](/img/structure/B11167365.png)
